Othonnine

Descripción general

Descripción

Othonnine is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Otoacoustic Emissions in Cochlear Dysfunction

Quinine, a chemical compound related to Othonnine, has been studied for its effects on otoacoustic emissions (OAEs), which are crucial for understanding cochlear function and hearing loss. Quinine-induced changes in OAEs provide insights into cochlear dysfunction, particularly in the outer hair cells, and have implications for the study of hearing loss and auditory system disorders (Berninger, 2000).

Advancements in Blood Cell Research

Although not directly linked to this compound, the advancement in the study of blood cells using optical tweezers (OT) offers a parallel in scientific research applications. OTs enable noninvasive manipulation and study of the mechanical properties of cells, which can be vital in understanding diseases and developing medical diagnostics (Avsievich et al., 2020).

Role in Epidermal Physiology

Research into the influence of cholinergic and anticholinergic drugs on epidermal physiology, while not directly related to this compound, sheds light on how similar compounds might interact with skin cells. These studies help understand skin diseases and the development of dermatological treatments (Kurzen et al., 2006).

Freshwater Mollusc Research

Research funded by the Hungarian Scientific Research Fund under OTKA highlights the broader scope of scientific research and its applications. While this study focuses on mollusc assemblages, it underscores the diversity of research areas where compounds like this compound could potentially be applied (Bódis et al., 2016).

Understanding Cochlear Ototoxicity

Quinine, closely related to this compound, is used to study ototoxicity in the cochlea. This research is vital for understanding drug-induced hearing loss and developing safer pharmacological treatments (Berninger et al., 1995).

Ochratoxin A-Mediated DNA and Protein Damage

While not directly related to this compound, research on Ochratoxin A (OTA) and its impact on DNA and protein damage via nitrosative and oxidative stresses can provide insights into how related compounds may interact with cellular components. Such research is crucial for understanding and preventing toxin-induced diseases (Cavin et al., 2009).

Oxytocin and Vasopressin in Human Social Behavior

Research into oxytocin (OT) and arginine vasopressin (AVP) in the regulation of social behavior, while not directly related to this compound, illustrates the potential for other compounds to influence neurobehavioral processes. Such research has implications for understanding social disorders and developing new treatments (Heinrichs et al., 2009).

Role in Ototoxic Hearing Loss

Quinine's role in ototoxic hearing loss provides a model for studying the impact of similar compounds on auditory functions. This research is crucial for understanding the side effects of certain drugs and for developing safer pharmaceuticals (Nielsen-Abbring et al., 1990).

Chemopreventative Natural Products and Repair Protein Expression

Studies on the effects of natural products and prodrugs on the expression of repair proteins like MGMT in human lymphocytes and tumor cell lines, while not directly related to this compound, demonstrate how various compounds can influence DNA repair mechanisms. This research is important for developing cancer prevention and treatment strategies (Niture et al., 2006).

Botanical Classification and Description of Othonna Species

The botanical study of Othonna cerarioides, a species within the genus related to this compound, provides critical information for the classification and understanding of plant species. This research contributes to the broader field of botany and plant sciences (Magoswana et al., 2020).

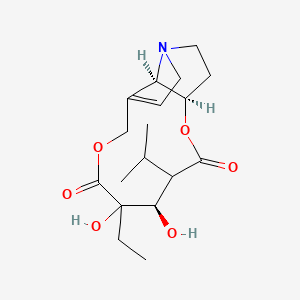

Propiedades

IUPAC Name |

(1R,5R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13?,14-,15-,18?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXHCOARFTKGZ-PGJZFTLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1([C@@H](C(C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923005 | |

| Record name | 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119565-25-2 | |

| Record name | Othonnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119565252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

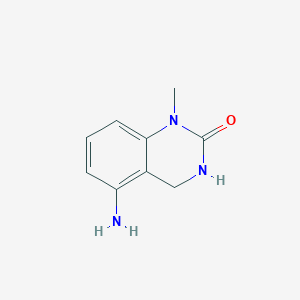

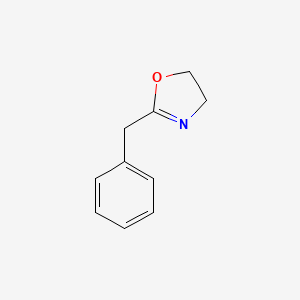

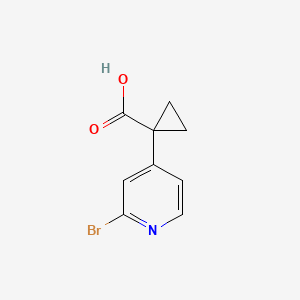

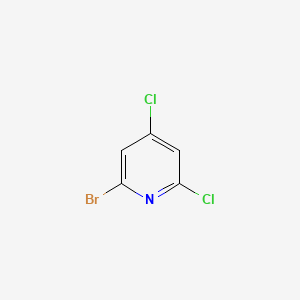

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

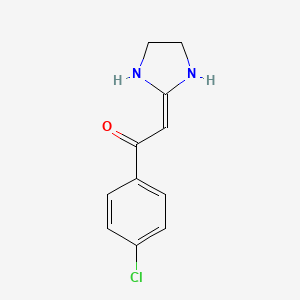

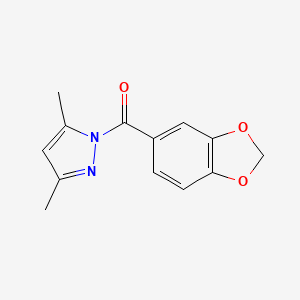

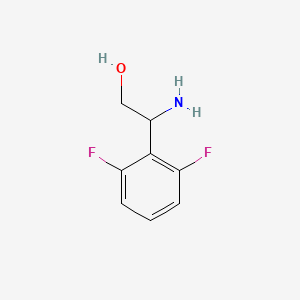

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)